molecular formula C7H8N2O2 B015663 4-Methyl-3-nitroaniline CAS No. 119-32-4

4-Methyl-3-nitroaniline

Cat. No.: B015663
CAS No.: 119-32-4
M. Wt: 152.15 g/mol
InChI Key: GDIIPKWHAQGCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-nitroaniline is an organic compound with the molecular formula C7H8N2O2. It is characterized by a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring, with a methyl group (-CH3) at the para position relative to the amino group. This compound is commonly used in organic synthesis and has applications in various fields, including the production of dyes and pigments .

Mechanism of Action

Target of Action

The primary target of 4-Methyl-3-nitroaniline is nitrocellulose (NC), a highly flammable polymer . The compound acts as a stabilizer, enhancing the thermal stability of nitrocellulose .

Mode of Action

This compound interacts with nitrocellulose through an isothermal decomposition dynamics research method . The Arrhenius equation and model-fitting are used to calculate the thermal decomposition kinetic parameters of NC and MNA/NC (3 wt%) composite . The addition of this compound significantly increases the thermal decomposition activation energy of NC, indicating an increase in thermal stability .

Biochemical Pathways

This compound is involved in the photochemical transformations of 2,4-dinitrotoluene (2,4-DNT) in aqueous solutions . It reacts with cationic surfactants to form a hydroxyl group and a nitro group. The nitro group is then reduced by the hydroxyl group to form methyl anthranilate, which is cleaved into carbon dioxide and ammonia .

Pharmacokinetics

It’s known that the compound is toxic by ingestion and intravenous routes . More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The addition of this compound to nitrocellulose significantly extends the storage life of NC from 10.57 to 24.9 years at ambient temperature (298.15 K) with the life extension rate reaching 135.6% . This indicates that this compound effectively stabilizes nitrocellulose, reducing its flammability and increasing its safety for use in various applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness as a stabilizer for nitrocellulose is temperature-dependent . Moreover, the compound is combustible when exposed to heat or flame , suggesting that its stability and efficacy could be compromised in high-temperature environments

Biochemical Analysis

Biochemical Properties

It is known that nitroaromatic compounds like this compound can undergo various biochemical reactions, including reduction, denitration, and conjugation with other molecules . These reactions can be catalyzed by various enzymes, proteins, and other biomolecules, leading to changes in the chemical structure and properties of this compound .

Cellular Effects

Nitroaromatic compounds are generally known to cause oxidative stress in cells, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that nitroaromatic compounds can undergo various chemical reactions, including reduction and denitration . These reactions can lead to changes in the molecular structure of this compound, potentially affecting its interactions with other biomolecules and its overall biological activity .

Temporal Effects in Laboratory Settings

It is known that nitroaromatic compounds can undergo various chemical reactions over time, leading to changes in their chemical structure and properties . These reactions can be influenced by various factors, including temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

Nitroaromatic compounds are generally known to be toxic, and their toxicity can vary depending on the dosage

Metabolic Pathways

It is known that nitroaromatic compounds can undergo various metabolic reactions, including reduction, denitration, and conjugation with other molecules . These reactions can be catalyzed by various enzymes and cofactors, and can lead to changes in metabolic flux and metabolite levels .

Transport and Distribution

It is known that nitroaromatic compounds can interact with various transporters and binding proteins, which can affect their localization and accumulation within cells and tissues .

Subcellular Localization

It is known that nitroaromatic compounds can interact with various cellular components, which can affect their activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitroaniline can be synthesized through the nitration of 4-methylaniline. The process involves dissolving 4-methylaniline in concentrated sulfuric acid and cooling the solution in an ice bath. A mixture of concentrated nitric acid and sulfuric acid is then added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred, and the resulting product is precipitated by adding sodium hydroxide solution .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-3-nitroaniline is used in various scientific research applications:

Comparison with Similar Compounds

  • 3-Nitro-4-methylaniline
  • 4-Amino-2-nitrotoluene
  • 2-Methyl-3-nitroaniline
  • 4-Methyl-2-nitroaniline

Comparison: 4-Methyl-3-nitroaniline is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its isomers, it has distinct properties that make it suitable for specific synthetic and industrial applications .

Properties

IUPAC Name

4-methyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIIPKWHAQGCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Record name 5-NITRO-4-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7025633
Record name 4-Methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

5-nitro-4-toluidine appears as a orange-red or yellow crystalline solid. Insoluble in water. May be toxic by ingestion. Used to make dyes and pigments.
Record name 5-NITRO-4-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

315 °F (NTP, 1992)
Record name 5-NITRO-4-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 5-NITRO-4-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.312 (NTP, 1992) - Denser than water; will sink
Record name 5-NITRO-4-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Density

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name 5-NITRO-4-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

119-32-4; 60999-18-0, 119-32-4
Record name 5-NITRO-4-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Methyl-3-nitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3-nitroaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 4-methyl-3-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-p-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-3-NITROANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM8UZ1Q81F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

172 to 174 °F (NTP, 1992)
Record name 5-NITRO-4-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4091
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-nitroaniline
Reactant of Route 3
4-Methyl-3-nitroaniline
Reactant of Route 4
Reactant of Route 4
4-Methyl-3-nitroaniline
Reactant of Route 5
4-Methyl-3-nitroaniline
Reactant of Route 6
Reactant of Route 6
4-Methyl-3-nitroaniline
Customer
Q & A

Q1: What is the role of 4-Methyl-3-nitroaniline in the synthesis of Imatinib Mesylate?

A1: this compound serves as a crucial starting material in several reported synthetic routes for Imatinib Mesylate. [, , ] The compound undergoes a series of reactions, including condensation, reduction, alkylation, and salification, ultimately leading to the formation of Imatinib Mesylate. []

Q2: How does the structure of this compound contribute to its hydrogen bonding capabilities?

A2: this compound exhibits interesting hydrogen bonding behavior due to the presence of both a hydrogen bond donor (amino group) and acceptor (nitro group). Studies have shown that it can form intramolecular N—H⋯O hydrogen bonds and participate in various intermolecular hydrogen bonding patterns. [, , ] The position of the methyl group on the aromatic ring also influences the crystal packing and hydrogen bond network formation. []

Q3: Can this compound be used as a fluorescence quencher?

A3: Yes, research suggests that this compound, along with other nitroanilines, can quench the fluorescence of compounds like pyrene. [] The quenching efficiency appears to be influenced by the position of the nitro group and the solvent used. Notably, 4-nitroanilines, including this compound, demonstrated higher quenching efficiency compared to other isomers. []

Q4: Are there any studies investigating the environmental fate of this compound?

A4: While limited research specifically focuses on this compound, studies on its parent compound, 2,4-dinitrotoluene, offer insights into its environmental degradation. Research indicates that 2,4-dinitrotoluene can be biodegraded in aerobic composting processes. [] One of the identified degradation pathways involves reduction to this compound, which can further undergo covalent binding to organic matter. []

Q5: What are the analytical techniques used to characterize this compound?

A5: Common analytical techniques employed to characterize this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 15N NMR have been utilized to confirm the structure and study the interactions of this compound. [, , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and elucidate structural features. []
  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. []
  • X-ray Crystallography: This technique has been used to determine the crystal structure and hydrogen bonding interactions of this compound. [, , ]

Q6: Has the acid-base behavior of this compound been studied?

A6: Yes, the acid-base equilibria of this compound have been investigated in n-butanol. [] The study determined the overall dissociation constant and the dissociation constant of ion pairs, revealing that a significant portion of the compound exists as ion pairs in this solvent. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.